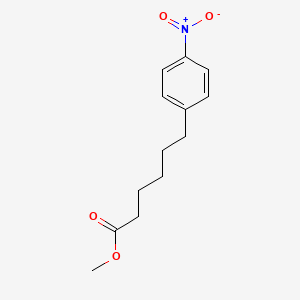

Methyl 6-(4-nitrophenyl)hexanoate

Description

Properties

CAS No. |

61346-09-6 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 6-(4-nitrophenyl)hexanoate |

InChI |

InChI=1S/C13H17NO4/c1-18-13(15)6-4-2-3-5-11-7-9-12(10-8-11)14(16)17/h7-10H,2-6H2,1H3 |

InChI Key |

UUJUVWFDDODYAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction employs potassium tert-butoxide (1.1 eq) in tert-butanol at 10°C, achieving a 99% yield of methyl 4-cyano-4-(4-nitrophenyl)hexanoate. For the target compound, omitting the cyano group would require substituting the nitrile precursor with a nitro-substituted alkyl halide or ester. Key parameters include:

- Temperature : Maintaining ≤10°C prevents side reactions such as polymerization of methyl acrylate.

- Solvent : Tert-butanol enhances solubility of ionic intermediates while minimizing ester hydrolysis.

- Catalyst Loading : Stoichiometric base ensures complete deprotonation of the nitrophenyl precursor.

Scalability and Limitations

This method scales effectively to multi-gram quantities, as demonstrated by the synthesis of 14.1 g product in a single batch. However, regioselectivity challenges may arise if competing nucleophilic sites exist in the substrate.

Enzymatic Resolution Using α-Chymotrypsin

Enantioselective synthesis is critical for pharmaceutical applications. α-Chymotrypsin-mediated kinetic resolution enables the production of (R)-enriched esters, as detailed in US5661014A for methyl 4-cyano-4-(4-nitrophenyl)hexanoate.

Biocatalytic Process Design

A 1 L bioreactor charged with 0.05 M KH₂PO₄ (pH 7.5) and 20 g substrate achieves 50% conversion over 68 hours using α-chymotrypsin (4 g initial loading). Key considerations:

- pH Control : Autotitration with 1 M NaOH maintains optimal enzyme activity.

- Temperature : 37°C balances reaction rate and enzyme stability.

- Enzyme Replenishment : Additional 1 g portions of α-chymotrypsin at 24 and 50 hours sustain conversion rates.

Enantiomeric Excess and Yield

Chiral HPLC analysis confirms 70% enantiomeric excess (ee) for the (R)-enantiomer, with a 50% isolated yield after ether extraction. This method’s applicability to Methyl 6-(4-nitrophenyl)hexanoate would depend on the enzyme’s affinity for the non-cyano analog.

Biotransformation with Microbial Cultures

Fungal and bacterial systems offer green chemistry alternatives. Fusarium oxysporum IMI 329662 demonstrates high enantioselectivity in hydrolyzing ethyl 4-cyano-4-(4-nitrophenyl)hexanoate to (R)-acid (>99% ee).

Fermentation Parameters

Conversion Efficiency

After 69 hours at 25°C, 19% conversion yields >99% ee (R)-acid, showcasing microbial systems’ potential for high-purity synthesis. Adapting this to this compound would require strain screening for esterase activity.

Nitration of Aromatic Precursors

Introducing the nitro group post-synthesis is a common strategy. EP3530649B1 details nitration using HNO₃/H₂SO₄ at 0–10°C for related hexanoate derivatives.

Nitration Protocol

Yield and Purity

Esterification and Hydrolysis Steps

Final esterification of 6-(4-nitrophenyl)hexanoic acid can be achieved via acid-catalyzed methanol reflux or enzymatic methods.

Acid-Catalyzed Esterification

Enzymatic Esterification

Candida cylindracea lipase (CCL) in pH 7.0 phosphate buffer at 30°C enables 38% yield of (R)-enriched acid, though methanol toxicity to enzymes necessitates solvent optimization.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Michael Addition | 99 | – | 2 | High |

| α-Chymotrypsin | 50 | 70 | 68 | Moderate |

| Microbial Biotrans. | 19 | >99 | 69 | Low |

| Nitration | 88 | – | 3 | High |

| Acid-Catalyzed Ester | 97 | – | 0.5 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-nitrophenyl)hexanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products

Reduction: Methyl 6-(4-aminophenyl)hexanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-nitrophenyl)hexanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme-catalyzed reactions and protein interactions.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality

Mechanism of Action

The mechanism of action of Methyl 6-(4-nitrophenyl)hexanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis in the presence of enzymes or acidic conditions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- This compound: Likely a solid at room temperature (inferred from analogs like 3l in ). The nitro group increases polarity, affecting solubility in organic solvents.

- Methyl 6-(4-aminophenyl)hexanoate (3b): Reduced polarity due to the amine group; synthesized via hydrogenation of an alkyne precursor (72% yield) .

- Methyl 2-(2,4-dichloro-6-nitrophenoxy)hexanoate (3l): Higher molecular weight (373.17 g/mol) and lower solubility due to chlorine atoms; antifungal activity reported .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-(4-nitrophenyl)hexanoate, and which coupling reagents are optimal for amide bond formation in its derivatives?

this compound derivatives are typically synthesized via peptide coupling reactions. For example, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (hydroxybenzotriazole) are effective for amide bond formation between carboxylic acids and amines. A representative protocol involves reacting methyl 6-aminohexanoate hydrochloride with activated carboxylic acids (e.g., oxazolidine-carboxylic acids) in dichloromethane (CH₂Cl₂) using N-methyl morpholine as a base. This method achieves yields >95% for peptidomimetic derivatives .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Characterization involves:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ = 408.176580 for C₁₉H₂₅N₃O₇ derivatives) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.47 ppm for 4-nitrophenyl groups) .

- Optical Rotation: Measures enantiomeric purity (e.g., [α]²⁰D = -101.8° for oxazolidine derivatives) .

- Elemental Analysis: Validates empirical formulas (e.g., C/H/N/O content within 0.1% of theoretical values) .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during enzymatic acylation of this compound derivatives?

Enzymatic acylation (e.g., using Novozyme 435®) often fails due to ester hydrolysis. To mitigate this:

- Optimize solvent systems (e.g., tert-butanol) to reduce water activity and suppress hydrolysis.

- Pre-activate substrates via chemical acylation before enzymatic steps.

- Use bulky acyl donors (e.g., vinyl esters) to shift equilibrium toward product formation. Evidence shows that enzymatic methods yield <5% for ascorbic acid derivatives, whereas chemical coupling achieves >75% .

Q. How does catalyst choice influence the stereochemical outcome in C–H functionalization reactions involving this compound precursors?

Chiral dirhodium catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) enable enantioselective C–H insertion. For example, functionalizing unactivated C–H bonds in 1-bromo-4-pentylbenzene with a diazoacetate precursor yields the product in 67% yield and 83% enantiomeric excess (ee). Catalyst geometry dictates facial selectivity, as evidenced by [α]²⁰D = +25.0° in CHCl₃ .

Q. What analytical approaches are recommended when encountering discrepancies in optical rotation data for enantiomerically enriched derivatives?

Cross-validate optical rotation with:

- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA).

- Vibrational Circular Dichroism (VCD): Provides absolute configuration confirmation.

- X-ray Crystallography: Resolves structural ambiguities arising from overlapping NMR signals. For instance, Rh-catalyzed products with conflicting ee values require multi-method validation .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions to introduce aryl groups into this compound scaffolds?

Key optimizations include:

- Catalyst Selection: Pd(PPh₃)₄ or SPhos-ligated Pd for electron-deficient aryl boronic acids.

- Base: 2 M Na₂CO₃ in aqueous/organic biphasic systems improves coupling efficiency.

- Purification: Gradient flash chromatography (e.g., pentane/EtOAc 95:5 → 80:20) isolates products with >77% yield. Example: Coupling 4-methoxyphenylboronic acid to methyl hexanoate derivatives yields crystalline solids (mp 116–117°C) with CI-MS confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.